L-Piperacillin -

L-Piperacillin

Catalog Number: EVT-13702978
CAS Number:
Molecular Formula: C23H27N5O7S
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Piperacillin is a semisynthetic antibiotic belonging to the ureidopenicillin class, characterized by its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including the hospital pathogen Pseudomonas aeruginosa. L-Piperacillin is often combined with a beta-lactamase inhibitor, tazobactam, to enhance its efficacy against resistant bacterial strains. It was patented in 1974 and received approval for medical use in 1981. The compound is classified as a critical antibiotic by the World Health Organization due to its importance in treating serious infections .

Source and Classification

L-Piperacillin is derived from penicillin and is classified under the category of beta-lactam antibiotics. It is specifically categorized as a ureidopenicillin due to its unique chemical structure that includes a polar side chain, which aids in penetrating the outer membrane of Gram-negative bacteria and reduces susceptibility to beta-lactamase enzymes .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Piperacillin typically involves acylation reactions starting from ampicillin. One notable method includes adding a buffering solution containing ampicillin and an alkaline conditioner to maintain a pH between 6.0 and 9.0 during the reaction. This process is conducted at low temperatures (0-10 °C) for approximately 30-60 minutes, followed by crystallization steps that involve adjusting the pH to around 1.5-2.0 to precipitate the product effectively .

  1. Preparation of Reaction Mixture: Combine ampicillin with water and buffer.
  2. Acylation: Introduce an acylating agent (e.g., ethyl dioxopiperazine) while controlling temperature and pH.
  3. Crystallization: Adjust conditions for crystallization to isolate L-Piperacillin.
Molecular Structure Analysis

Structure and Data

L-Piperacillin has a complex molecular structure represented by the chemical formula C23H27N5O7SC_{23}H_{27}N_{5}O_{7}S and a molecular weight of approximately 517.55 g/mol. Its structural features include:

  • Beta-lactam Ring: Essential for its antibacterial activity.
  • Thiazolidine Ring: Contributes to its stability against beta-lactamases.
  • Ureido Side Chain: Enhances penetration into Gram-negative bacteria.

The IUPAC name for L-Piperacillin is:

(2S,5R,6R)6[(2R)2[(4ethyl2,3dioxo1piperazinyl)carbonyl]amino]2phenylacetamido]3,3dimethyl7oxo4thia1azabicyclo[3.2.0]heptane2carboxylicacid(2S,5R,6R)-6-[(2R)-2-[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid

The compound is typically encountered as a white crystalline solid that is slightly hygroscopic .

Chemical Reactions Analysis

Reactions and Technical Details

L-Piperacillin undergoes various chemical reactions, particularly hydrolysis and acylation processes. A notable reaction involves its interaction with other antibiotics, such as tobramycin, where it forms stable adducts under specific pH conditions (pH 6.0). This reaction can lead to the formation of products that retain the stereochemistry of L-Piperacillin while altering its antibacterial profile .

Key reactions include:

  1. Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water or beta-lactamase enzymes, leading to loss of activity.
  2. Acylation Reactions: These are critical for modifying L-Piperacillin's structure to enhance its spectrum of activity.
Mechanism of Action

Process and Data

L-Piperacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.

The efficacy of L-Piperacillin is notably enhanced when used in combination with tazobactam, which inhibits beta-lactamase enzymes that would otherwise degrade L-Piperacillin. This combination allows for effective treatment against resistant strains of bacteria, particularly in hospital settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 183-185 °C (decomposes)
  • Solubility: Freely soluble in methanol; sparingly soluble in water (0.119 mg/mL) at 20 °C
  • Hygroscopicity: Slightly hygroscopic
  • Density: Approximately 1.51 g/cm³ (predicted)

Chemical Properties

  • Chemical Formula: C23H27N5O7SC_{23}H_{27}N_{5}O_{7}S
  • Molecular Weight: 517.55 g/mol
  • pKa Values: Strongest acidic pKa around 3.49; basic pKa around -4.3
  • LogP Value: -1.55 at 20 °C, indicating low lipophilicity .
Applications

Scientific Uses

L-Piperacillin is extensively used in clinical settings for treating various infections caused by susceptible organisms, including:

  • Intra-abdominal Infections
  • Bacteremia
  • Gynecological Infections
  • Respiratory Tract Infections
  • Urinary Tract Infections

Its combination with tazobactam has made it a cornerstone therapy for serious hospital-acquired infections, especially those caused by multi-drug resistant pathogens . The combination therapy not only broadens the spectrum of activity but also significantly improves treatment outcomes in critically ill patients.

Properties

Product Name

L-Piperacillin

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C23H27N5O7S

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14+,15-,20+/m0/s1

InChI Key

IVBHGBMCVLDMKU-LDNFRZNASA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

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